molecular formula C20H37N3O4 B8051035 N-Acetyl-leucyl-leucyl-norleucinal

N-Acetyl-leucyl-leucyl-norleucinal

Cat. No.: B8051035
M. Wt: 383.5 g/mol
InChI Key: FMYKJLXRRQTBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-leucyl-leucyl-norleucinal is a useful research compound. Its molecular formula is C20H37N3O4 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibition of Proteasomes and Proteases : NALLN inhibits proteasomes in addition to other proteases. It has been shown to prolong the association of major histocompatibility complex class I molecules with the transporters associated with antigen processing (TAP), and to slow their transport out of the endoplasmic reticulum (ER). This results in the accumulation of ubiquitinated proteins and alters the spectrum of peptides bound by class I molecules, which can be attributed to proteasome inhibition (Hughes et al., 1996).

  • Neurite-Extension Activity : Certain tripeptide aldehydes related to NALLN, including the compound itself, have been observed to have neurite-extension activity toward PC 12 cell lines, suggesting potential applications in neural research and therapy (Ito et al., 1992).

  • Effects on Antigen Processing : NALLN affects the presentation of transporter associated with antigen processing (TAP)-dependent and TAP-independent peptide epitopes by class I molecules. It has been found to retard the maturation of endo-H-resistant forms of class I molecules in cell lines with functional TAP proteins (Bai & Forman, 1997).

  • Role in Degradation of Misfolded Proteins : NALLN causes the accumulation of major histocompatibility complex (MHC) class I heavy chains in the cytosol of certain cell lines, indicating its role in the degradation process of misfolded proteins (Hughes, Hammond & Cresswell, 1997).

  • Applications in Malaria Research : NALLN has shown effectiveness as a calpain inhibitor against erythrocytic stages of Plasmodium falciparum, the parasite causing malaria. It serves as a basis for designing analogs with potent anti-malarial effects (Mallik et al., 2012).

  • Implications in Alzheimer's Research : NALLN has complex effects on the production of the beta-amyloid peptide, a key factor in Alzheimer's disease. It affects the processing of the amyloid precursor protein (APP) to beta-amyloid in a concentration-dependent manner, suggesting its potential role in Alzheimer's research (Zhang, Song & Parker, 1999).

Properties

IUPAC Name

2-acetamido-4-methyl-N-[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYKJLXRRQTBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-leucyl-leucyl-norleucinal
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N-Acetyl-leucyl-leucyl-norleucinal
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Reactant of Route 6
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